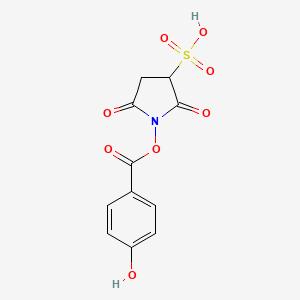

Sulfo-succinimidyl-4-hydroxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

磺基琥珀酰亚胺-4-羟基苯甲酸酯是一种水溶性化合物,广泛用于生物偶联和交联应用。 它以其与蛋白质、氨基修饰寡核苷酸或表面上的伯胺反应的能力而闻名,引入一个4-羟基苯甲酸酯连接体,该连接体与具有肼连接体的生物分子形成稳定的共价结合物 .

准备方法

合成路线和反应条件

磺基琥珀酰亚胺-4-羟基苯甲酸酯是通过使琥珀酰亚胺-4-羟基苯甲酸酯与磺化剂反应而合成的。 反应通常涉及使用无水溶剂和受控温度以确保产品的稳定性 . 该化合物随后通过重结晶或色谱等技术进行纯化。

工业生产方法

在工业环境中,磺基琥珀酰亚胺-4-羟基苯甲酸酯的生产涉及使用自动化反应器和大规模合成以及严格的质量控制措施。 该工艺确保产品的纯度和一致性,这对其在生物偶联中的应用至关重要 .

化学反应分析

反应类型

磺基琥珀酰亚胺-4-羟基苯甲酸酯主要进行取代反应。 它与伯胺反应形成稳定的酰胺键,这对其在生物偶联中的作用至关重要 .

常用试剂和条件

该化合物在水溶液中反应效率很高,通常在缓冲液(如磷酸盐缓冲盐水 (PBS))存在下,pH 值约为 7.4。 反应条件温和,通常在室温下进行,有助于保持敏感生物分子的完整性 .

主要形成的产物

磺基琥珀酰亚胺-4-羟基苯甲酸酯与伯胺反应形成的主要产物是稳定的酰胺键。 该产物用于创建蛋白质、肽或其他生物分子的结合物,促进各种生化和医学应用 .

科学研究应用

磺基琥珀酰亚胺-4-羟基苯甲酸酯因其能够与生物分子形成稳定的结合物而广泛应用于科学研究。它的一些关键应用包括:

作用机制

磺基琥珀酰亚胺-4-羟基苯甲酸酯通过与伯胺形成稳定的酰胺键发挥作用。磺基琥珀酰亚胺酯基团与胺基反应,导致释放出 N-羟基琥珀酰亚胺并形成共价键。 这种机制非常有效且特异,使其成为生物偶联应用的理想选择 .

相似化合物的比较

磺基琥珀酰亚胺-4-羟基苯甲酸酯在水溶性和能够在无需有机溶剂的情况下形成稳定的结合物方面是独一无二的。类似的化合物包括:

琥珀酰亚胺-4-羟基苯甲酸酯: 缺少磺酸盐基团,使其水溶性较差.

磺基琥珀酰亚胺-4-甲酰苯甲酸酯: 结构相似,但引入甲酰基而不是羟基,提供不同的反应性.

磺基琥珀酰亚胺-4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯: 含有马来酰亚胺基团,提供不同的交联能力.

这些化合物具有相似的应用,但其特定的反应性和溶解度特性不同,使得磺基琥珀酰亚胺-4-羟基苯甲酸酯成为生物偶联中的一种通用且有价值的工具 .

生物活性

Sulfo-succinimidyl-4-hydroxybenzoate (Sulfo-SH) is a chemical compound widely utilized in bioconjugation processes due to its unique structural features that facilitate the attachment of biomolecules. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Sulfo-SH has the molecular formula C₁₁H₉N₀₈S and contains a sulfonic acid group, a succinimidyl ester, and a para-hydroxybenzoate moiety. These components contribute to its solubility and reactivity, making it particularly effective for labeling proteins and other biomolecules under mild conditions. The compound's ability to selectively react with thiol groups is crucial for forming stable conjugates that can be utilized in various biomedical applications.

The biological activity of Sulfo-SH primarily stems from its capacity to form stable conjugates with proteins. This process involves the following key reactions:

- Formation of Conjugates : Sulfo-SH reacts with thiol groups on proteins to create stable thioether bonds.

- Labeling Biomolecules : The resulting conjugates can be labeled for detection or tracking within biological systems.

- Drug Delivery Enhancement : By attaching therapeutic agents to proteins, Sulfo-SH enhances the specificity and efficacy of drug delivery systems.

Applications in Research and Medicine

Sulfo-SH is employed in various fields due to its versatile applications:

- Bioconjugation : Used extensively for labeling proteins, antibodies, and nucleic acids.

- Drug Development : Enhances the targeting of drugs by conjugating them with specific biomolecules.

- Immunoassays : Facilitates the development of assays that require high specificity and sensitivity in detecting biomolecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to Sulfo-SH:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide | Succinimidyl group without sulfonic acid | Commonly used for general protein labeling |

| Methyl 4-hydroxybenzoate | Para-hydroxybenzoate without succinimidyl or sulfonic | Used as a preservative; less reactive |

| Sulfosuccinic acid | Contains two carboxylic acid groups | Primarily used as a surfactant |

Sulfo-SH's combination of a succinimidyl ester and a sulfonic acid group provides enhanced solubility and reactivity compared to its counterparts, making it particularly suitable for bioconjugation applications.

Study 1: Bioconjugation Efficiency

A study demonstrated the effectiveness of Sulfo-SH in forming stable conjugates with various proteins. The researchers found that the reaction conditions influenced the yield and stability of the conjugates, highlighting the importance of optimizing these parameters for successful applications in drug delivery systems.

Study 2: Drug Delivery Applications

In another investigation, Sulfo-SH was used to attach therapeutic agents to monoclonal antibodies. The resulting conjugates exhibited improved targeting capabilities in vivo, leading to enhanced therapeutic efficacy in tumor models. This study underscores the potential of Sulfo-SH in developing targeted therapies for cancer treatment.

Study 3: Immunoassay Development

A recent development involved using Sulfo-SH in enzyme-linked immunosorbent assays (ELISAs). The study reported that conjugates formed with Sulfo-SH showed increased sensitivity compared to traditional methods, enabling the detection of low-abundance biomarkers in clinical samples.

属性

分子式 |

C11H9NO8S |

|---|---|

分子量 |

315.26 g/mol |

IUPAC 名称 |

1-(4-hydroxybenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C11H9NO8S/c13-7-3-1-6(2-4-7)11(16)20-12-9(14)5-8(10(12)15)21(17,18)19/h1-4,8,13H,5H2,(H,17,18,19) |

InChI 键 |

APPNDWOFCCYTSK-UHFFFAOYSA-N |

规范 SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O)S(=O)(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。